Phenyl N-(3-methylthiopropyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of carbamates, such as Phenyl N-(3-methylthiopropyl)carbamate, can be achieved through various methods. One such method involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Chemical Reactions Analysis
The reaction of amines with organic carbonates such as dimethyl carbonate is an environmentally benign synthetic route to carbamate esters . This reaction requires a suitable catalyst to promote the process at an acceptable conversion rate and with satisfactory selectivity to carbamates .Scientific Research Applications
Green Synthesis Methods : Methyl N-phenyl carbamate, a related compound, can be synthesized from aniline using methyl formate as an environmentally friendly and efficient carbonylating agent. This process offers high yields under milder conditions compared to conventional methods (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).
Psychopharmacological Effects : Studies on compounds like N-methyl 3-isopropyl phenyl carbamate have shown significant psychopharmacological and acetylcholinesterase inhibitory effects, providing insights into potential therapeutic applications (Goldberg, Johnson, Knaak, & Smyth, 1963).
Biological Monitoring : The metabolism of compounds like phenmedipham, which is structurally related, produces metabolites including methyl-N-(3-hydroxyphenyl)-carbamate. These metabolites have implications for occupational health and safety, as they can be detected in the urine of exposed workers (Schettgen, Weiss, & Angerer, 2001).
Thermodynamic Analysis for Synthesis : The synthesis of Methyl N-phenyl carbamate, an important material for certain industrial processes, involves detailed thermodynamic analyses to guide experimental research and process scaling (Hengshui, 2008).
Herbicide Resistance Studies : Investigations into the resistance of Nicotiana species to N-phenyl carbamate herbicides have provided insights into plant microtubules and the cellular effects of these compounds (Yemets, Stelmakh, Kundelchuk, & Blume, 2003).
Antibacterial Agents : Some phenyl thiazolyl urea and carbamate derivatives have shown promise as new inhibitors of bacterial cell-wall biosynthesis, offering potential applications in treating bacterial infections (Francisco et al., 2004).
Insecticide Synergism : Certain phenyl 2-propynyl ethers have been found to strongly synergize carbamate insecticides, enhancing their effectiveness against pests like house flies (Barnes & Fellig, 1969).
Non-phosgene Routes for Synthesis : Research has explored non-phosgene routes for synthesizing methyl N-phenyl carbamate, highlighting environmentally friendly and sustainable approaches to chemical production (Gao, Li, Zhang, & Zhang, 2007).
Protecting Phenols Against First-Pass Metabolism : Phenyl carbamate esters derived from N-substituted 2-aminobenzamides have been evaluated as prodrug forms to protect phenolic drugs against first-pass metabolism, which is significant for drug delivery and efficacy (Thomsen & Bundgaard, 1993).
Mechanism of Action
Target of Action
Phenyl N-(3-methylthiopropyl)carbamate is a type of carbamate compound . Carbamates are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . .
Mode of Action
It’s known that carbamates have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
For instance, they can lead to the enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
Carbamates in general are known for their chemical stability and capability to permeate cell membranes . These properties can impact the bioavailability of the compound.
Result of Action
It’s known that carbamates can participate in hydrogen bonding through the carboxyl group and the backbone nh . This can lead to modulation of biological properties and improvement in stability and pharmacokinetic properties .
Action Environment
It’s known that carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .
Future Directions
Biochemical Analysis
Biochemical Properties
Phenyl N-(3-methylthiopropyl)carbamate, like other carbamates, is designed to make drug-target interactions through its carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows it to interact with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
Carbamates are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Carbamates are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
phenyl N-(3-methylsulfanylpropyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-15-9-5-8-12-11(13)14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJBDPQAVAEYFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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